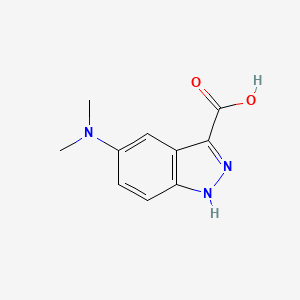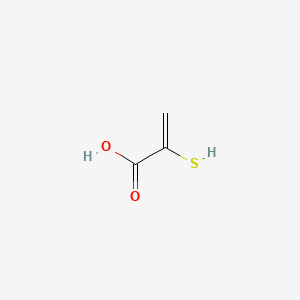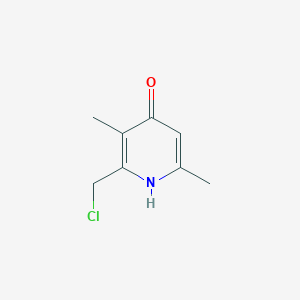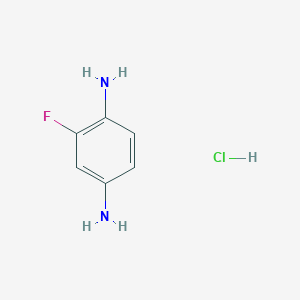
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is connected to a prop-2-enylamine group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-2-fluorobenzene.
Formation of Prop-2-enylamine: The prop-2-enylamine group can be introduced through a series of reactions, such as halogenation followed by amination.
Chiral Resolution: The (1S) configuration can be achieved through chiral resolution techniques or using chiral starting materials.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
Pathways: Modulation of biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3-Bromo-2-chlorophenyl)prop-2-enylamine: Similar structure with a chlorine atom instead of fluorine.
(1S)-1-(3-Fluoro-2-bromophenyl)prop-2-enylamine: Similar structure with the positions of bromine and fluorine swapped.
Uniqueness
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C9H9BrFN |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1 |
Clave InChI |
VSURUVXCRNFAHL-QMMMGPOBSA-N |
SMILES isomérico |
C=C[C@@H](C1=C(C(=CC=C1)Br)F)N |
SMILES canónico |
C=CC(C1=C(C(=CC=C1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)






![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)


